2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Overview
Description
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, also known as 2FIC, is an electron-deficient molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Synthesis Analysis
A series of A-D-A’-D-A-type electron acceptors based on alkylated indacenodithiophene (C8IDT), dicyanated thiophene-flanked 2,1,3-benzothiadiazole (CNDTBT), and this compound (FINCN) are synthesized to investigate the effect of substituents on their photovoltaic properties .
Molecular Structure Analysis
The molecular formula of this compound is C12H4F2N2O . The InChI code is 1S/C12H4F2N2O/c13-10-1-8-7 (6 (4-15)5-16)3-12 (17)9 (8)2-11 (10)14/h1-2H,3H2 .
Chemical Reactions Analysis
This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 230.17 g/mol . It has a topological polar surface area of 64.6 Ų . It has no hydrogen bond donors and five hydrogen bond acceptors .
Scientific Research Applications
Organic Solar Cells
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has been extensively studied for its applications in organic solar cells. Researchers have explored its use in various molecular structures to enhance photovoltaic properties. For instance, a study designed several molecules incorporating this compound to achieve improved photovoltaic properties, such as higher absorption strength, optimized re-organization energy values, and better open circuit voltages, indicative of its potential in solar cell technology (Ali et al., 2020). Similarly, another study synthesized asymmetric non-fullerene electron-acceptors using this compound and found that these molecules exhibited enhanced spectral absorption, improved molar extinct coefficients, and more favorable molecular energy levels, leading to high power conversion efficiencies in solar cells (Liu et al., 2020).
Photovoltaic Performance Enhancement
The compound has been instrumental in designing small molecule acceptors with various structural modifications to improve the optoelectronic properties of organic solar cells. For instance, a study highlighted the development of small molecule acceptors containing this compound, which showed significant potential in enhancing the optoelectronic properties like absorption peak wavelength and electron mobilities compared to reference molecules (Ans et al., 2019).
Interface and Grain Boundary Passivation
The compound has been used to study the effects of terminal groups in perovskite solar cells, particularly for interface and grain boundary passivation. A study introduced organic semiconductors containing this compound into perovskite films, which resulted in improved crystallization rates, crystal sizes, and efficient charge transport channels. This led to a significant increase in power conversion efficiency and device stability (Gao et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, also known as 2FIC, is the electron-deficient molecules in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Mode of Action
This compound is a strong electron-withdrawing molecule. It can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .
Biochemical Pathways
The compound is involved in the biochemical pathway of organic solar cell production. It contributes to the creation of non-fullerene acceptors (NFAs) which are key components in the pathway of converting solar energy into electrical energy .
Result of Action
The result of the action of this compound is the creation of highly efficient organic photovoltaic devices . By extending product absorption to the near-infrared region, it improves the power conversion efficiency and fill factor of these devices .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. Factors such as the presence of other reactants (like aldehydes), temperature, and pressure can affect the efficiency of the Knoevenagel condensation reaction and, consequently, the performance of the resulting organic photovoltaic devices .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile plays a significant role in biochemical reactions, particularly in the field of organic electronics. It interacts with various biomolecules through its strong electron-withdrawing capabilities. One of the key reactions involving this compound is the Knoevenagel condensation, where it reacts with aldehydes to extend the light absorption range of the resulting product into the near-infrared region . This interaction is crucial for enhancing the efficiency of organic solar cells.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in optoelectronic applications. In organic solar cells, this compound functions as an electron acceptor material. During device operation, sunlight excites electrons in the donor material, which are then transferred to the lowest unoccupied molecular orbital of the electron acceptor. This process influences cell function by enhancing the efficiency of light absorption and charge transfer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through intramolecular charge transfer. The compound’s molecular configuration, which includes a highly electron-deficient unit, enhances the intramolecular charge transfer characteristics of the excited states . This mechanism reduces the optical bandgap, allowing for more efficient light absorption and energy conversion in organic solar cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. Studies have shown that this compound maintains its optoelectronic properties over time, making it a reliable component for long-term applications
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. It has been observed that varying the dosage can influence the efficiency of organic solar cells. Higher doses may lead to increased efficiency, but there is also a risk of toxic or adverse effects at very high doses . Careful dosage optimization is essential to balance efficiency and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its electron-withdrawing properties. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for its role in enhancing the efficiency of organic photovoltaic devices.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, which are important for its function in optoelectronic applications.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is directed to specific compartments or organelles where it can exert its effects most efficiently . This localization is essential for optimizing its role in organic solar cells and other applications.
Properties
IUPAC Name |
2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMLTPDJPCYVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2083617-82-5 | |
Record name | (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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